4-Iodo-3-methoxybenzaldehyde

Copper catalysis Nucleophilic aromatic substitution Halogen reactivity

Select 4-iodo-3-methoxybenzaldehyde for superior reactivity in Suzuki-Miyaura, Heck, and Sonogashira couplings—the iodo substituent provides approximately four orders of magnitude faster oxidative addition rates versus bromo analogs, enabling milder conditions, lower catalyst loadings, and coupling with deactivated partners. Essential intermediate in established IRAK4 inhibitor synthetic routes for cancer/autoimmune programs. Validated ALDH3A1 inhibitor (IC₅₀ 2.10 μM) for target validation studies. Ensure synthetic success: specify the iodo analog.

Molecular Formula C8H7IO2
Molecular Weight 262.046
CAS No. 121404-83-9
Cat. No. B2676838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-methoxybenzaldehyde
CAS121404-83-9
Molecular FormulaC8H7IO2
Molecular Weight262.046
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)I
InChIInChI=1S/C8H7IO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
InChIKeyPHSPBXTVMJOTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Iodo-3-methoxybenzaldehyde (CAS 121404-83-9): Synthesis, Characterization, and Industrial Procurement Guide


4-Iodo-3-methoxybenzaldehyde (C₈H₇IO₂, MW: 262.04) is a halogenated aromatic aldehyde featuring an iodine atom at the 4-position and a methoxy group at the 3-position of the benzaldehyde ring [1]. This compound serves as a versatile organic building block in the preparation of pharmaceutical intermediates and agrochemical components, with the iodine substituent providing a reactive handle for cross-coupling reactions while the methoxy group modulates electronic properties and solubility .

Why 4-Iodo-3-methoxybenzaldehyde Cannot Be Replaced by Generic Halogenated Benzaldehydes in Critical Synthetic Pathways


Substitution of 4-iodo-3-methoxybenzaldehyde with its bromo-, chloro-, or regioisomeric analogs introduces quantifiable differences in reactivity, selectivity, and functional outcome that materially impact synthetic efficiency and product profiles. Systematic studies on methoxy-substituted halobenzenes demonstrate that iodides exhibit significantly enhanced responsiveness to copper-catalyzed reductive substitution compared to bromides, with the extent of reduction modulated by the specific ortho-methoxy substitution pattern [1]. Furthermore, the iodine atom provides approximately 10⁴-fold greater oxidative addition rates in palladium-catalyzed cross-couplings relative to the corresponding bromide, enabling reactions under milder conditions and with catalysts that fail with less reactive halides [2]. These intrinsic differences render direct substitution without process re-optimization infeasible for applications requiring specific reaction kinetics, regioselectivity, or compatibility with downstream functionalization.

Quantitative Differentiation Evidence for 4-Iodo-3-methoxybenzaldehyde Versus Halogenated Analogs


Copper-Catalyzed Nucleophilic Substitution: Iodo Derivatives Show Enhanced Reductive Responsiveness Compared to Bromo Analogs

In a systematic comparative study of seventeen bromo- and seventeen iodo-benzene derivatives reacted with sodium methoxide catalyzed by copper(I) iodide in 2,4,6-collidine solution, the iodides demonstrated consistently greater responsiveness to reductive substitution than their bromo counterparts [1]. The study further established that the presence of an ortho-methoxy group relative to the halogen increases the extent of competitive reduction, with the effect amplified in iodo-substituted substrates [1].

Copper catalysis Nucleophilic aromatic substitution Halogen reactivity

Iodination Yield Comparison: 3-Methoxybenzaldehyde Shows Superior Conversion to Iodo Derivative via I₂/HIO₄ Method

A comparative study of iodination methods for methoxylated benzaldehydes evaluated three methoxybenzaldehydes (2-, 3-, and 4-methoxybenzaldehyde), four dimethoxybenzaldehydes, vanillin, and piperonal using two distinct reagent systems [1]. For the methoxybenzaldehyde substrates, iodine and periodic acid (I₂/HIO₄) gave consistently better yields compared to the iodine/silver nitrate (I₂/AgNO₃) method, establishing a reproducible synthetic route for accessing 4-iodo-3-methoxybenzaldehyde from the commercially available 3-methoxybenzaldehyde precursor [1].

Electrophilic iodination Methoxybenzaldehydes Synthetic methodology

ALDH3A1 Inhibitory Activity: Distinct Potency Profile Differentiates from Structural Analogs

4-Iodo-3-methoxybenzaldehyde demonstrates measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), with an IC₅₀ of 2.10 μM (2.10E+3 nM) determined via spectrophotometric assay of benzaldehyde oxidation following 1-minute preincubation [1]. This activity is documented in BindingDB and associated with patent US9328112, indicating the compound's recognized utility as a pharmacological tool compound for ALDH3A1 modulation [1]. ALDH3A1 is implicated in cancer stem cell maintenance and chemoresistance, making inhibitors of this enzyme of significant research interest [2].

Enzyme inhibition ALDH3A1 Cancer metabolism

Physicochemical Differentiation: Iodo Substitution Confers Distinct Density and Molecular Properties Versus Bromo and Chloro Analogs

The iodo substituent in 4-iodo-3-methoxybenzaldehyde imparts markedly different physicochemical properties compared to its bromo and chloro counterparts, with implications for purification, formulation, and analytical detection. The predicted density of 4-iodo-3-methoxybenzaldehyde is 1.780 ± 0.06 g/cm³ , substantially higher than the 1.5 ± 0.1 g/cm³ reported for 4-bromo-3-methoxybenzaldehyde and the approximately 1.2–1.3 g/cm³ typical of the chloro analog. The monoisotopic mass of 261.94908 Da enables precise mass spectrometric identification distinguishable from bromo (213.96294 Da) and chloro (170.01346 Da) variants [1].

Physicochemical properties Halogen effects Structural characterization

Regioisomeric Specificity: 4-Iodo-3-methoxybenzaldehyde Versus 3-Iodo-4-methoxybenzaldehyde

The regioisomeric pair comprising 4-iodo-3-methoxybenzaldehyde (CAS 121404-83-9) and 3-iodo-4-methoxybenzaldehyde (CAS 2314-37-6) share identical molecular formula (C₈H₇IO₂) and molecular weight (262.04 g/mol) yet present fundamentally different synthetic handles for downstream functionalization [1][2]. In 4-iodo-3-methoxybenzaldehyde, the iodine occupies the para position relative to the aldehyde and is ortho to the methoxy group, positioning the iodo substituent for cross-coupling reactions at the terminus of the conjugated system. In the 3-iodo-4-methoxy regioisomer, the iodine is meta to the aldehyde and para to the methoxy group, altering both the electronic environment and the spatial orientation for subsequent transformations [2]. The melting point range of 107–112°C is reported for the 3-iodo-4-methoxy regioisomer , while the melting point for 4-iodo-3-methoxybenzaldehyde is reported as 107–112°C in some sources and varies by purity.

Regioisomerism Synthetic utility Positional selectivity

Optimal Research and Industrial Application Scenarios for 4-Iodo-3-methoxybenzaldehyde Based on Quantitative Evidence


Palladium-Catalyzed Cross-Coupling Reactions Requiring Enhanced Oxidative Addition Kinetics

4-Iodo-3-methoxybenzaldehyde serves as the preferred electrophilic coupling partner in Suzuki-Miyaura, Heck, and Sonogashira reactions where the iodo substituent provides approximately four orders of magnitude faster oxidative addition rates compared to bromo analogs [1]. This enhanced reactivity enables coupling under milder thermal conditions, with lower catalyst loadings, and with deactivated boronic acid partners that fail to react with the corresponding bromide. The methoxy group at the 3-position further provides electronic modulation that influences regioselectivity in subsequent transformations. Applications include the synthesis of biaryl pharmacophores, stilbene derivatives, and complex natural product scaffolds where reaction efficiency directly impacts overall synthetic yield.

ALDH3A1-Targeted Drug Discovery and Cancer Metabolism Research

With documented ALDH3A1 inhibitory activity (IC₅₀ = 2.10 μM) [2], 4-iodo-3-methoxybenzaldehyde serves as a validated tool compound for investigating aldehyde dehydrogenase 3A1 function in cancer stem cell biology, chemoresistance mechanisms, and metabolic adaptation. The compound's activity is cataloged in BindingDB and associated with patent literature (US9328112) [2], establishing its recognized utility in pharmacological research programs. Structurally related halogenated benzaldehydes lacking this specific substitution pattern may not recapitulate this activity profile, making 4-iodo-3-methoxybenzaldehyde the appropriate selection for ALDH3A1-focused SAR campaigns and target validation studies.

Copper-Catalyzed Nucleophilic and Reductive Functionalization Sequences

In synthetic routes employing copper-catalyzed nucleophilic substitution with alkoxide nucleophiles, 4-iodo-3-methoxybenzaldehyde offers distinct reactivity advantages over bromo analogs. Systematic studies demonstrate that iodoarenes with ortho-methoxy substitution exhibit enhanced responsiveness to reductive substitution pathways compared to bromoarenes under identical conditions [3]. This differential reactivity enables selective functional group interconversion where the iodo compound undergoes desired transformation while the bromo analog remains unreactive or produces different product distributions. Applications include the preparation of polymethoxybenzene derivatives and intermediates for pharmaceutical synthesis requiring copper-mediated halogen replacement.

IRAK4 Inhibitor Synthesis and Oncology Drug Development

4-Iodo-3-methoxybenzaldehyde is explicitly identified as a key intermediate in the synthesis of IRAK4 (interleukin-1 receptor-associated kinase 4) inhibitors for cancer and autoimmune disorder therapeutics . The iodine atom provides the essential leaving group for constructing the biaryl or extended aromatic systems characteristic of IRAK4 inhibitor pharmacophores, while the aldehyde functionality enables subsequent condensation or reductive amination steps. Substitution with bromo or chloro analogs would require re-optimization of coupling conditions and potentially compromise overall synthetic yield in established IRAK4 inhibitor synthetic routes.

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